molecular formula C18H21N5O3 B2965182 4-oxo-N-((tetrahydrofuran-2-yl)methyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946310-87-8

4-oxo-N-((tetrahydrofuran-2-yl)methyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2965182
CAS No.: 946310-87-8
M. Wt: 355.398
InChI Key: QCKMCDNLHHCZCA-UHFFFAOYSA-N
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Description

4-oxo-N-((tetrahydrofuran-2-yl)methyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex synthetic organic compound intended for research and development purposes. It features an imidazo[2,1-c][1,2,4]triazine core, a scaffold recognized in medicinal chemistry for its diverse biological potential . This core structure is found in compounds that have been investigated for various activities, including anticancer properties . The molecule is further functionalized with a p-tolyl group and a carboxamide linkage to a (tetrahydrofuran-2-yl)methyl moiety. The tetrahydrofuran (THF) ring is a common solvent and structural component in pharmaceuticals, known for its polarity and ability to contribute to a molecule's solubility profile . This specific structural combination makes it a valuable chemical entity for researchers exploring new pharmacologically active compounds, particularly in oncology and enzyme inhibition studies. The compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

8-(4-methylphenyl)-4-oxo-N-(oxolan-2-ylmethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3/c1-12-4-6-13(7-5-12)22-8-9-23-17(25)15(20-21-18(22)23)16(24)19-11-14-3-2-10-26-14/h4-7,14H,2-3,8-11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKMCDNLHHCZCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-oxo-N-((tetrahydrofuran-2-yl)methyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide , with the CAS number 946279-53-4 , belongs to the class of imidazo[2,1-c][1,2,4]triazines. Its complex structure suggests potential for significant biological activity, making it a candidate for pharmacological research. This article provides a comprehensive overview of its biological activity based on diverse sources.

Structural Characteristics

The molecular formula of the compound is C19H24N6O2C_{19}H_{24}N_{6}O_{2} with a molecular weight of 405.4 g/mol . The structural features include:

  • Tetrahydrofuran moiety : Contributes to the compound's solubility and interaction with biological targets.
  • p-Tolyl group : Enhances lipophilicity and potential receptor binding affinity.

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological targets such as enzymes and receptors. The planar aromatic systems suggest possible interactions with DNA or protein targets, which may influence pathways related to inflammation or cancer cell proliferation.

Biological Assays and Efficacy

Research indicates that the compound exhibits notable biological activities:

Anticancer Activity

Studies have shown that derivatives of imidazo[2,1-c][1,2,4]triazines can inhibit cancer cell proliferation. For instance:

  • In vitro assays demonstrated that similar compounds significantly reduced the viability of various cancer cell lines. The specific IC50 values for related compounds suggest that modifications in structure can enhance or diminish anticancer efficacy .

Antimicrobial Activity

Preliminary screenings indicate potential antimicrobial properties. While specific data on this compound is limited, related triazine derivatives have shown activity against various bacterial strains .

Case Studies

A series of case studies have been conducted on structurally similar compounds:

  • Study on Anticancer Properties : A derivative exhibited an IC50 value of 6.7 μg/mL against CCRF-CEM leukemia cells, indicating moderate activity .
  • Antimicrobial Testing : Compounds with similar structural motifs were tested against Staphylococcus aureus and showed varying degrees of antibacterial activity .

Structure-Activity Relationship (SAR)

Quantitative structure-activity relationship (QSAR) studies have been employed to understand how structural variations affect biological activity:

  • A significant correlation was found between lipophilicity (logP) and anticancer activity.
  • The presence of specific functional groups was identified as crucial for enhancing biological efficacy .

Summary of Findings

Biological Activity Observation
AnticancerModerate efficacy against leukemia cell lines (IC50 ~ 6.7 μg/mL)
AntimicrobialPotential activity against Staphylococcus aureus; further studies needed
QSAR InsightsLipophilicity and functional groups critical for activity

Comparison with Similar Compounds

Core Heterocyclic Systems

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Tetrahydroimidazo[2,1-c][1,2,4]triazine - 8-(p-tolyl)
- N-(tetrahydrofuran-2-ylmethyl)carboxamide
351.4
Imidazo[5,1-d][1,2,3,5]tetrazine derivatives Imidazo[5,1-d][1,2,3,5]tetrazine - 3-Methyl
- Carboxylates/Carboxamides
~280–350 (estimated)
Tetrahydroimidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine - 7-(4-nitrophenyl)
- Diethyl dicarboxylate
513.5
Triazolopyrazinone derivatives Triazolo[4,3-a]pyrazinone - 2-Oxothiazolidine-4-carboxamide ~450–500 (estimated)

Key Observations :

  • The target's imidazotriazine core is distinct from imidazotetrazines (e.g., ) and imidazopyridines (), which may influence ring strain, electron distribution, and binding selectivity.
  • Substituents like p-tolyl (electron-donating) contrast with nitrophenyl (electron-withdrawing) in , affecting electronic properties and interaction with biological targets.

Functional Group Analysis

Compound Carboxamide Group Additional Functional Groups Synthetic Yield (if reported)
Target Present (N-(tetrahydrofuran-2-yl)methyl) Tetrahydrofuran (polar ether) Not reported
Benzothiazole carboxamides Present (N-linked to thiazolidinone) Chloro/fluorophenyl groups 37–70%
Fluorophenyl-imidazotriazines Ester (ethyl/methyl) 4-Fluorophenyl Not reported
Triazolopyrazinones Thiazolidine-4-carboxamide Methylaminoethyl chains Purified via recrystallization

Key Observations :

  • The tetrahydrofuran-linked carboxamide in the target may enhance solubility compared to esters in or hydrophobic aryl groups in .

Key Observations :

  • The target’s synthesis likely parallels , using carbodiimide-based coupling for carboxamide formation.
  • One-pot methods () offer efficiency advantages over multi-step routes but may lack regioselectivity.

Q & A

Basic: What are the optimal reaction conditions for synthesizing this compound?

Answer:
The synthesis typically involves multi-step reactions, including cyclization, acylation, and heterocycle formation. Key steps include:

  • Solvent Selection: Tetrahydrofuran (THF) or ethanol are preferred for their ability to dissolve polar intermediates and stabilize reactive species .
  • Temperature Control: Heating under reflux (e.g., 80–100°C in THF) is critical for cyclization steps, as demonstrated in analogous imidazo-triazine syntheses .
  • Purification: Column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
  • Yield Optimization: Use of stoichiometric catalysts (e.g., trifluoroacetic anhydride for acylation) can improve yields to 60–90%, depending on substituent reactivity .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • NMR Spectroscopy:
    • ¹H NMR: Identify protons on the tetrahydrofuran (δ 3.5–4.0 ppm) and p-tolyl (δ 2.3 ppm for CH₃) moieties. Coupling constants (J) confirm stereochemistry in the imidazo-triazine core .
    • ¹³C NMR: Peaks at δ 160–170 ppm indicate carbonyl groups, while δ 120–140 ppm confirm aromatic carbons .
  • Mass Spectrometry (HRMS): Validate molecular weight with <5 ppm error. For example, [M+H]⁺ should match theoretical calculations (e.g., C₂₀H₂₂N₅O₃: 392.1725) .
  • HPLC-PDA: Purity >95% is confirmed using reversed-phase C18 columns (acetonitrile/water gradient) .

Advanced: What strategies resolve contradictions between computational predictions and experimental reactivity data?

Answer:
Discrepancies often arise from solvent effects or unaccounted transition states. Mitigation strategies include:

  • Solvent Modeling: Use COSMO-RS or SMD models in DFT calculations to simulate solvent polarity effects, which alter reaction pathways in polar aprotic solvents like THF .
  • Transition State Analysis: Apply Nudged Elastic Band (NEB) methods to map energy barriers for key steps (e.g., acylation), identifying overlooked intermediates .
  • Experimental Validation: Repeat reactions under inert conditions (argon atmosphere) to exclude oxygen/humidity interference, as oxidation side products are common in triazine systems .

Advanced: How can SAR studies elucidate the role of the tetrahydrofuran (THF) moiety in bioactivity?

Answer:
Design SAR studies with systematic structural variations:

  • Substituent Replacement: Synthesize analogs replacing the THF-methyl group with cyclopentyl, cyclohexyl, or linear alkyl chains to assess steric/electronic effects .
  • Bioassay Testing: Screen analogs against target enzymes (e.g., kinases or bacterial enzymes) using fluorescence polarization or microplate calorimetry. For example, THF’s oxygen atom may enhance hydrogen bonding in enzyme active sites .
  • Molecular Dynamics (MD): Simulate ligand-protein binding to quantify interactions (e.g., RMSD <2 Å stability over 100 ns simulations) .

Advanced: What methodologies address discrepancies in solubility data across experimental setups?

Answer:
Solubility variability often stems from:

  • Crystalline vs. Amorphous Forms: Use XRPD to confirm polymorphism. Amorphous forms (prepared by spray drying) exhibit higher solubility than crystalline counterparts .
  • Solvent Systems: Standardize solvents (e.g., DMSO for stock solutions) and use biorelevant media (FaSSIF/FeSSIF) for physiological relevance. For example, logP calculations (e.g., 2.5–3.0) predict moderate solubility in lipid membranes .
  • Solid Dispersion Techniques: Co-formulate with polymers (e.g., PVP-VA64) via hot-melt extrusion to enhance aqueous solubility by 5–10× .

Advanced: How can researchers design experiments to analyze degradation pathways under physiological conditions?

Answer:

  • Forced Degradation Studies: Expose the compound to:
    • Acidic/alkaline conditions: 0.1M HCl/NaOH at 37°C for 24h.
    • Oxidative stress: 3% H₂O₂ at 25°C for 6h.
    • Photolysis: ICH Q1B guidelines (UV light, 1.2 million lux·hr) .
  • LC-MS/MS Analysis: Identify degradation products (e.g., imidazo-triazine ring cleavage or p-tolyl oxidation) using high-resolution Q-TOF instruments .
  • Kinetic Modeling: Apply first-order kinetics to estimate half-life (t₁/₂) and activation energy (Eₐ) via Arrhenius plots .

Advanced: What computational tools predict metabolic stability and toxicity?

Answer:

  • Metabolism Prediction: Use GLORY or ADMET Predictor to identify cytochrome P450 (CYP3A4) oxidation sites, particularly on the tetrahydrofuran or triazine moieties .
  • Toxicity Profiling:
    • AMES Test: In silico models (e.g., Derek Nexus) assess mutagenicity risk from aromatic amines.
    • hERG Inhibition: Molecular docking predicts cardiotoxicity by evaluating binding to potassium channels (IC₅₀ <10 μM is high risk) .

Advanced: How can isotopic labeling aid in pharmacokinetic studies of this compound?

Answer:

  • Synthesis of ¹³C/²H Labels: Introduce isotopes at the carbonyl carbon (¹³C) or THF methylene (²H) via modified Grignard or catalytic deuteration .
  • Tracer Studies: Administer labeled compound in rodent models and quantify distribution using MALDI-TOF imaging or accelerator mass spectrometry (AMS) for nanogram sensitivity .
  • Metabolite Identification: Correlate isotopic patterns in urine/plasma with LC-MS/MS fragmentation to map metabolic pathways .

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